molecular formula C15H15N7OS2 B5551999 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B5551999
M. Wt: 373.5 g/mol
InChI Key: UQMXRKNDIUWOHC-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C15H15N7OS2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07795047 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. The study highlights the versatility of thiadiazole as a precursor for various heterocycles, indicating its utility in developing insecticidal agents (Fadda et al., 2017).

Antitumor Activity

Another research focus has been on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from similar precursors. These compounds have been investigated for their antitumor activity, with some demonstrating promising inhibitory effects on different cell lines, suggesting their potential as anticancer agents (Albratty et al., 2017).

Anticancer Agents

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives have been explored for anticancer activity. Notably, certain derivatives have shown high selectivity and apoptosis-inducing potential against human lung adenocarcinoma cells, positioning them as candidates for further anticancer studies (Evren et al., 2019).

Heterocyclic Derivatives Incorporation

Research into the incorporation of 2-thiazolyl moiety into pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives has been conducted, demonstrating the chemical versatility and potential biological relevance of these compounds. Such studies contribute to the development of new molecules with possible therapeutic applications (Raslan et al., 2016).

Molecular Modeling and Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and subjected to DFT calculations and biological screenings. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, with some showing significant potential as breast cancer treatments. This underscores the importance of molecular modeling in guiding the synthesis and evaluation of new anticancer agents (Abu-Melha, 2021).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS2/c1-22-12(9-4-6-16-7-5-9)18-21-15(22)24-8-11(23)17-14-20-19-13(25-14)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMXRKNDIUWOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.